WZLIMKCYPNOKBK-UHFFFAOYSA-N
Description
The compound with InChI Key YTWDBRIDKWWANA-UHFFFAOYSA-N (CAS 1455091-10-7) is an organic molecule with the molecular formula C₁₇H₁₃NO₄ and a molecular weight of 295.29 g/mol . Key physicochemical properties include:
- Hydrogen bond acceptors: 5
- Hydrogen bond donors: 2
- Topological polar surface area (TPSA): 75.3 Ų
- LogP (lipophilicity): 3.34
- Synthetic accessibility: 3.38 (indicating moderate ease of synthesis)
Its synthesis involves multi-step reactions, such as coupling 3-amino-2,2-dimethylpropionate ethyl ester with methyl esters of substituted isoquinolinecarboxylic acids under controlled conditions (e.g., using N-bromosuccinimide and dibenzoyl peroxide as reagents) .
Properties
Molecular Formula |
C30H22Cl2N2O2 |
|---|---|
Molecular Weight |
513.418 |
InChI |
InChI=1S/C30H22Cl2N2O2/c31-23-15-9-12-21(18-23)26-19-30(22-13-5-2-6-14-22)27(32)29(36)34(30)25-17-8-7-16-24(25)33(26)28(35)20-10-3-1-4-11-20/h1-18,26-27H,19H2 |
InChI Key |
WZLIMKCYPNOKBK-UHFFFAOYSA-N |
SMILES |
C1C(N(C2=CC=CC=C2N3C1(C(C3=O)Cl)C4=CC=CC=C4)C(=O)C5=CC=CC=C5)C6=CC(=CC=C6)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following compounds are structurally analogous to CAS 1455091-10-7, with similarity scores ranging from 0.66 to 0.77 based on functional group and scaffold alignment :
5-Methyl-2-phenoxy-4-carboxylic acid
- Molecular formula : C₁₀H₁₀O₄
- Molecular weight : 194.18 g/mol
- Key differences: Lacks the isoquinoline ring system present in the target compound. Contains a simpler aromatic scaffold with a single carboxylic acid group. Lower lipophilicity (predicted LogP: 2.1 vs. 3.34 in the target compound).
- Functional similarity: Both compounds feature phenoxy and carboxylic acid moieties, which are critical for metal coordination in catalytic applications .
4-Hydroxy-7-methoxyquinoline-3-carboxylic acid
- Molecular formula: C₁₁H₉NO₄
- Molecular weight : 219.19 g/mol
- Key differences: Replaces the isoquinoline core with a quinoline system. Includes a hydroxyl group at position 4 and methoxy at position 7, enhancing hydrogen-bonding capacity. Higher TPSA (89.1 Ų vs. 75.3 Ų in the target compound), suggesting improved solubility.
- Functional similarity : Both compounds are used as ligands in transition-metal catalysis due to their electron-rich aromatic systems and chelating carboxylate groups .
Comparative Data Table
| Property | Target Compound (CAS 1455091-10-7) | 5-Methyl-2-phenoxy-4-carboxylic acid | 4-Hydroxy-7-methoxyquinoline-3-carboxylic acid |
|---|---|---|---|
| Molecular weight | 295.29 g/mol | 194.18 g/mol | 219.19 g/mol |
| LogP | 3.34 | 2.1 | 2.8 |
| TPSA | 75.3 Ų | 63.6 Ų | 89.1 Ų |
| Hydrogen bond donors | 2 | 2 | 2 |
| Synthetic accessibility | 3.38 | 2.95 | 3.12 |
| Bioactivity | CYP450 inhibition | Metal coordination | Metal coordination |
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